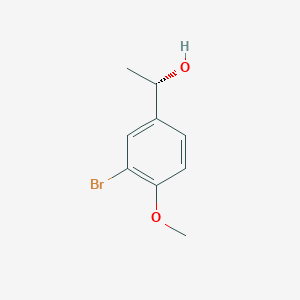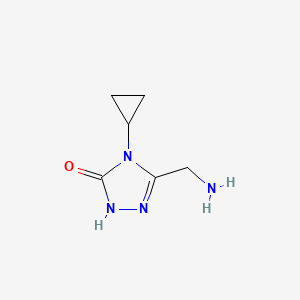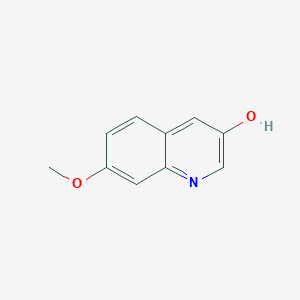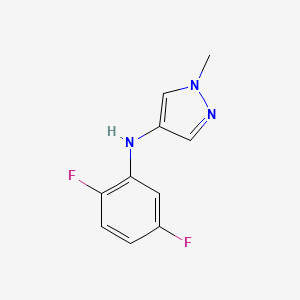
5-Cyano-1-methyl-1H-indazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Cyano-1-methyl-1H-indazole-3-carboxylic acid: is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The compound’s structure includes a cyano group at the 5-position, a methyl group at the 1-position, and a carboxylic acid group at the 3-position of the indazole ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyano-1-methyl-1H-indazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyanobenzaldehyde with methylhydrazine, followed by cyclization and subsequent carboxylation. The reaction conditions often include the use of catalysts such as copper acetate and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize byproducts and maximize efficiency.
化学反应分析
Types of Reactions: 5-Cyano-1-methyl-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at positions 4 and 7.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (e.g., bromine) or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Formation of indazole oxides.
Reduction: Formation of 5-amino-1-methyl-1H-indazole-3-carboxylic acid.
Substitution: Formation of halogenated or nitro-substituted indazole derivatives.
科学研究应用
Chemistry: 5-Cyano-1-methyl-1H-indazole-3-carboxylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various indazole derivatives with potential biological activities .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways .
Medicine: The compound is being investigated for its potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. Its unique structure allows it to interact with various biological targets, making it a valuable candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of dyes, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable intermediate in various chemical processes .
作用机制
The mechanism of action of 5-Cyano-1-methyl-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. The cyano group and carboxylic acid group play crucial roles in binding to enzyme active sites, leading to inhibition of enzyme activity. The compound can modulate various signaling pathways, including those involved in cell proliferation and apoptosis .
相似化合物的比较
1-Methylindazole-3-carboxylic acid: Lacks the cyano group at the 5-position.
5-Chloro-1H-indazole-3-carboxylic acid: Contains a chloro group instead of a cyano group.
5-Amino-1-methyl-1H-indazole-3-carboxylic acid: Contains an amino group instead of a cyano group.
Uniqueness: 5-Cyano-1-methyl-1H-indazole-3-carboxylic acid is unique due to the presence of the cyano group at the 5-position, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with specific biological targets, making it a valuable compound in medicinal chemistry .
属性
分子式 |
C10H7N3O2 |
|---|---|
分子量 |
201.18 g/mol |
IUPAC 名称 |
5-cyano-1-methylindazole-3-carboxylic acid |
InChI |
InChI=1S/C10H7N3O2/c1-13-8-3-2-6(5-11)4-7(8)9(12-13)10(14)15/h2-4H,1H3,(H,14,15) |
InChI 键 |
TUAGZGRIYRQWSF-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=C(C=C2)C#N)C(=N1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13201171.png)

![2,2-dimethyl-N-[(3R)-piperidin-3-yl]propanamide](/img/structure/B13201178.png)



![tert-butyl N-{[2-(trifluoromethyl)piperidin-3-yl]methyl}carbamate](/img/structure/B13201193.png)



methanol](/img/structure/B13201207.png)
